Corey aldehyde benzoate, known chemically as (3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, is an organic compound with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol. It is classified under the category of lactones and is particularly notable in synthetic organic chemistry for its role as an intermediate in various chemical reactions, including those leading to complex natural products and pharmaceuticals. The compound is primarily utilized in research and development settings rather than in medicinal or household applications .
The synthesis of Corey aldehyde benzoate can be achieved through several methods, notably involving benzoylation reactions and subsequent transformations. One prominent method includes the preparation of Corey lactone dibenzoate via benzoylation of Corey lactone using benzoyl chloride. This compound can then undergo a selective removal of one benzoyl group through an ester exchange reaction under acidic conditions to yield Corey aldehyde benzoate. This process is characterized by its simplicity, high yield, and good purity without the need for expensive blocking groups or extensive chromatographic separation .
Corey aldehyde benzoate features a bicyclic structure with a formyl group attached to a cyclopentane derivative. The stereochemistry is defined by specific chiral centers, which are critical for its reactivity and interactions in biological systems.
Corey aldehyde benzoate participates in various chemical reactions primarily due to its reactive carbonyl group. Notably, it can undergo nucleophilic addition reactions typical of aldehydes, as well as condensation reactions leading to more complex structures.
The mechanism by which Corey aldehyde benzoate exerts its effects typically involves its reactivity as an electrophile due to the carbonyl group. This allows it to interact with nucleophiles in various synthetic pathways.
Corey aldehyde benzoate is primarily used in scientific research for:
Corey lactone aldehyde benzoate stands as a cornerstone of modern synthetic chemistry, originating from the Nobel Prize-winning work of Elias James Corey. First developed in the late 1960s, this chiral building block emerged from Corey's systematic studies on prostaglandin synthesis, where it solved critical challenges in stereocontrolled construction of the cyclopentane ring system with precise functionalization at C-8 and C-12 positions [7]. The compound [(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate (C₂₁H₁₈O₅, MW 350.4 g/mol) integrates three strategically reactive sites: an aldehyde group, a lactone moiety, and a benzoate ester . This trifunctional architecture enables its dual role as both a stereochemical template and multifunctional synthon, permitting parallel manipulations of different functional groups during complex molecule assembly. Its historical significance is underscored by its enduring application across >50 total syntheses of bioactive prostaglandins and their analogs over five decades, including blockbuster pharmaceuticals like latanoprost and bimatoprost for glaucoma treatment [5].
Table 1: Historical Development of Corey Lactone Aldehyde Benzoate Applications
Decade | Key Advancement | Target Molecules |
---|---|---|
1970s | Initial prostaglandin F₂α syntheses | PGF₂α, PGE₂ |
1980s | Stereoselective C1-elongation protocols | 13,14-Dihydro-PGE₁ |
1990s | Large-scale manufacturing processes | Latanoprost precursor |
2000s | Application to 13-oxa prostaglandin analogs | AL-16082 (antiglaucoma agent) |
2010s-present | Biocatalytic resolutions & flow chemistry adaptations | Bimatoprost, novel FP receptor agonists |
The industrial synthesis of Corey lactone aldehyde benzoate follows a meticulously optimized sequence starting from the foundational Corey lactone. Classical manufacturing employs a two-stage protection-benzoylation strategy to ensure regioselective esterification at the C-5 hydroxyl group [3] [6]. The first stage involves dissolving the lactone alcohol (typically 1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by addition of triethylamine (1.2 eq) as acid scavenger. Benzoyl chloride (1.05 eq) is then introduced dropwise at -10°C to minimize diacylation, with the reaction monitored by TLC until completion (typically 3-5 hours) [3].
A critical refinement in large-scale production is the acidification-deprotection sequence to generate the key aldehyde functionality. The benzoate-protected intermediate undergoes hydrolysis using aqueous sulfuric acid (0.5M) in tetrahydrofuran/water (4:1) at 0°C, followed by controlled oxidation of the resulting hemiacetal. Jones oxidation (CrO₃ in H₂SO₄/acetone) remains the benchmark method, achieving yields >85% but generating stoichiometric chromium waste [3] [6]. Alternative protocols utilize tetrapropylammonium perruthenate (TPAP)/N-methylmorpholine N-oxide (NMO) oxidation systems, which offer improved environmental profiles but incur higher reagent costs. The final crystallization from ethyl acetate/n-hexane delivers pharmaceutical-grade material with >99.5% diastereomeric purity [3].
Table 2: Comparison of Traditional Synthetic Approaches
Method | Conditions | Yield (%) | Purity (%) | Scale Limitations |
---|---|---|---|---|
Classical Esterification | BzCl, Et₃N, DCM, -10°C | 78-82 | 98.5 | Exothermic at >10kg scale |
Transesterification | Vinyl benzoate, CAL-B lipase, toluene | 70-75 | 99.2 | Enzyme cost at <100kg scale |
Acidic Hydrolysis | H₂SO₄/THF/H₂O (0.5M), 0°C | 90-93 | 99.0 | Requires cryogenic cooling |
Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 85-88 | 99.5 | Heavy metal waste disposal |
Contemporary research focuses on catalytic innovations to overcome limitations in stereocontrol and efficiency. Chiral phase-transfer catalysts (PTCs) have demonstrated remarkable improvements in dynamic kinetic resolutions during benzoylation. Binaphthyl-derived quaternary ammonium salts (e.g., (R)-N-(3,5-bis(trifluoromethyl)benzyl)cinchoninium bromide) enable enantioselective benzoylation of racemic lactol intermediates with 90-95% ee, leveraging hydrogen-bonding interactions to differentiate prochiral faces [7]. Equally significant are Lewis acid catalysts that suppress epimerization during aldehyde manipulations. Scandium(III) triflate (10 mol%) in acetonitrile stabilizes the aldehyde group during transesterification, reducing epimerization from >8% to <0.5% while maintaining yields at 82-86% [7].
The Corey-Fuchs reaction modifications deserve special attention for aldehyde homologation. Recent adaptations employ phosphine-free dibromoolefination using polymer-supported triphenylphosphine reagents, followed by in situ generation of terminal alkynes via lithium-halogen exchange. This one-pot protocol achieves 75-80% yields of homologated alkynes without competing Reformatsky reactions [7]. Furthermore, enzymatic desymmetrization techniques using immobilized Candida antarctica lipase B (CAL-B) have enabled kinetic resolution of diol precursors with E-values >200, providing enantiopure (≥99% ee) intermediates for subsequent benzoylation [6].
Industrial implementation demands meticulous optimization of physical parameters to balance efficiency, safety, and environmental impact. Solvent selection profoundly influences both yield and stereoselectivity due to polarity effects on transition states. Dichloromethane (DCM) remains prevalent for benzoylations (δ=9.1) but faces regulatory pressures due to toxicity concerns. Alternative solvent systems demonstrate:
Table 3: Solvent Optimization Parameters in Key Synthetic Steps
Solvent | Dielectric Constant (ε) | Benzoylation Yield (%) | Epimerization (%) | Environmental Factor* |
---|---|---|---|---|
Dichloromethane | 9.1 | 82 ± 2 | 3.5 ± 0.5 | 0.79 (high concern) |
Toluene | 2.4 | 68 ± 3 | 1.2 ± 0.3 | 0.34 (moderate) |
Ethyl acetate | 6.0 | 79 ± 1 | 1.8 ± 0.2 | 0.22 (low) |
2-MeTHF | 6.2 | 80 ± 2 | 1.5 ± 0.4 | 0.18 (preferred) |
Environmental Factor: E-factor (kg waste/kg product) scaled 0-1 |
Reaction engineering innovations address exothermicity challenges in scale-up. Continuous flow reactors with micromixer technology achieve precise temperature control (-10±0.5°C) during benzoyl chloride additions, suppressing thermal degradation pathways that plague batch reactors. Adiabatic calorimetry studies reveal that switching from batch to flow reduces heat release rates from 150 W/kg to 25 W/kg, enabling safe operation at >100 kg/day throughput [6]. Equally critical is crystallization optimization through polymorph screening. Seeded cooling crystallization in ethanol/water (7:3) with controlled ramp rates (-0.5°C/min) produces the thermodynamically stable Form II crystals with bulk density >0.45 g/mL, optimizing filtration and tablet compression performance for pharmaceutical formulations [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0